molecular formula C7H9NO3 B123413 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid CAS No. 404839-11-8

4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid

Cat. No. B123413
CAS RN: 404839-11-8
M. Wt: 155.15 g/mol
InChI Key: RQQCRHRTLOUTBV-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid (HEPCA) is a novel small molecule that has been studied extensively in recent years due to its potential applications in various fields. HEPCA is a synthetic molecule that can be easily synthesized in the laboratory and has a wide range of applications in the fields of biochemistry, physiology and pharmacology. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and future directions of HEPCA.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives:

    • A novel method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives was developed, utilizing acetylenic esters and α-amino acids. This method, involving isocyanide or carbodiimide, allows for a one-step, neutral condition annulation process, expanding the repertoire of accessible pyrrole derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008).
  • New Synthesis Pathways for 4-Aminopyrrole-2-carboxylates:

    • A series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters were synthesized from N-PhF-4-oxoproline benzyl ester and 3-alkyl-substituted derivatives, revealing a method to create pyrrole derivatives efficiently, expanding the scope of pyrrole-based compounds in research (Marcotte & Lubell, 2002).
  • Catalyst-Free Synthesis of N-β-hydroxyethyl Pyrroles:

    • N-β-Hydroxyethyl pyrroles and indoles were constructed via a domino [3+2] cycloaddition and ring-opening aromatization process, offering a catalyst-free method. This approach signifies a valuable addition to the synthetic methodologies for pyrrole and indole derivatives, expanding the potential for pharmaceutical and material science applications (Wang, Shen, Zhang, & Song, 2015).

Molecular Recognition and Interaction

  • Molecular Recognition of Pyridine N-oxides Using Calix[4]pyrrole Receptors:
    • Water-soluble receptors incorporating carboxylic acids or amino groups to calix[4]pyrrole were found to effectively bind aromatic N-oxides in water. This discovery underscores the potential of pyrrole derivatives in creating selective receptors for molecular recognition, a critical aspect in the development of sensory and separation technologies (Verdejo, Gil-Ramírez, & Ballester, 2009).

Hybrid Materials and Functionalization

  • Hyperfine Interaction in Zn-Al Layered Double Hydroxides Intercalated with Conducting Polymers:
    • Pyrrole carboxylic acid derivatives were intercalated in Zn-Al layered double hydroxides (LDHs), exhibiting unique properties such as superhyperfine structures due to interactions between the carboxylate radical from the guest molecules and aluminium nucleus from the host. This highlights the relevance of pyrrole derivatives in creating advanced materials with potential applications in electronics, catalysis, and sensing (Tronto, Leroux, Dubois, Borin, Graeff, & Valim, 2008).

Safety and Hazards

HEPES may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Research on mice with Alzheimer’s disease-like amyloid-beta plaques has shown that HEPPS can cause the plaques to break up, reversing some of the symptoms in the mice . This suggests potential future directions in the treatment of neurodegenerative disorders .

properties

IUPAC Name

4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQCRHRTLOUTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432494
Record name 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

404839-11-8
Record name 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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